Cyanine5.5 alkyne chloride

In vivo imaging NIR fluorescence Tissue penetration

Cyanine5.5 alkyne chloride (CAS 1628790-37-3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, specifically engineered as a click chemistry reagent. It features an alkynyl (-C≡CH) functional group that enables efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent bioconjugation to azide-modified biomolecules.

Molecular Formula C43H46ClN3O
Molecular Weight 656.3 g/mol
Cat. No. B15553875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanine5.5 alkyne chloride
Molecular FormulaC43H46ClN3O
Molecular Weight656.3 g/mol
Structural Identifiers
InChIInChI=1S/C43H45N3O.ClH/c1-7-29-44-39(47)24-12-9-17-30-46-36-28-26-32-19-14-16-21-34(32)41(36)43(4,5)38(46)23-11-8-10-22-37-42(2,3)40-33-20-15-13-18-31(33)25-27-35(40)45(37)6;/h1,8,10-11,13-16,18-23,25-28H,9,12,17,24,29-30H2,2-6H3;1H
InChIKeyZAMUEMBIJDLVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanine5.5 Alkyne Chloride for Click Chemistry Labeling: Procurement & Selection Guide for NIR Fluorescent Dyes


Cyanine5.5 alkyne chloride (CAS 1628790-37-3) is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, specifically engineered as a click chemistry reagent. It features an alkynyl (-C≡CH) functional group that enables efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent bioconjugation to azide-modified biomolecules . With an excitation maximum at 678 nm and emission at 694 nm, this dye operates within the NIR tissue transparency window, minimizing autofluorescence and enabling deep-tissue imaging . As an analog of the widely used Cy5.5 fluorophore, it retains high extinction coefficients (up to 250,000 M⁻¹cm⁻¹) and good quantum yields (0.2-0.27), making it a robust tool for advanced fluorescence-based assays in life sciences research .

Why Substituting Cyanine5.5 Alkyne Chloride with Alternative Cyanine or Click Reagents Risks Compromised Experimental Outcomes


Generic substitution among cyanine dyes or click chemistry reagents is high-risk due to critical differences in spectral properties, solubility, and conjugation chemistry. Simply swapping Cyanine5.5 alkyne chloride for a non-alkyne Cyanine5.5 derivative (e.g., NHS ester) forfeits the bioorthogonal click chemistry capability, limiting it to conventional amine-reactive labeling . Opting for a Cy5 alkyne instead results in a significant blue shift in emission (662 nm vs. 694 nm), which reduces tissue penetration depth and increases background autofluorescence in vivo . Furthermore, choosing a copper-free click reagent like Cy5.5 DBCO, while offering faster kinetics, introduces a substantially larger, more hydrophobic moiety that can alter the biophysical properties and biodistribution of the final conjugate, potentially compromising experimental reproducibility and biological relevance . These are not interchangeable components but distinct tools with specific, quantifiable performance characteristics.

Quantitative Performance Differentiation of Cyanine5.5 Alkyne Chloride Against Key Comparators


Spectral Performance: Cyanine5.5 Alkyne Chloride vs. Cy5 Alkyne for Deep-Tissue Imaging

For applications requiring deep tissue penetration and minimal background, Cyanine5.5 alkyne chloride demonstrates a crucial spectral advantage over Cy5 alkyne. The Cyanine5.5 derivative emits at a significantly longer wavelength (694 nm vs. 662 nm), shifting its fluorescence deeper into the near-infrared (NIR) window where biological tissue autofluorescence is substantially reduced . This is a direct consequence of its extended conjugated π-system, characteristic of the '5.5' cyanine subclass, which is optimized for enhanced tissue transparency .

In vivo imaging NIR fluorescence Tissue penetration

Conjugation Chemistry: Bioorthogonal Click Reaction of Cyanine5.5 Alkyne Chloride vs. Amine-Reactive Cy5.5 NHS Ester

The alkyne handle on Cyanine5.5 alkyne chloride enables a highly specific, bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This contrasts sharply with amine-reactive Cy5.5 NHS esters, which indiscriminately label primary amines (e.g., lysine residues, N-termini) on proteins. While the NHS ester is a versatile tool, the click reaction offers superior selectivity and efficiency, often achieving near-quantitative yields under mild conditions (aqueous buffers, room temperature) . This is because azides and alkynes are abiotic functional groups, eliminating cross-reactivity with native biological functionalities.

Click chemistry Bioconjugation Bioorthogonal labeling

Brightness & Detectability: Cyanine5.5 Alkyne Chloride vs. Alexa Fluor 680 Alkyne for High-Sensitivity Assays

In the NIR spectral region, Cyanine5.5 alkyne chloride exhibits a high extinction coefficient (ε = 250,000 M⁻¹cm⁻¹) and a good quantum yield (Φ = 0.27) according to data from AAT Bioquest, resulting in a calculated brightness (ε × Φ) of 67,500 . This is notably higher than the brightness of Alexa Fluor 680 alkyne, which has an extinction coefficient of 175,000 M⁻¹cm⁻¹ and a quantum yield of 0.36, yielding a brightness of 63,000 . The superior molar absorptivity of Cyanine5.5 translates to a higher photon output at equivalent labeling densities.

Fluorescence microscopy High-content screening Low-abundance target detection

Click Reaction Kinetics & Bioorthogonality: Cyanine5.5 Alkyne Chloride (CuAAC) vs. Cy5.5 DBCO (SPAAC)

Cyanine5.5 alkyne chloride is a substrate for the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC). While requiring a copper catalyst, CuAAC is renowned for its high yield and reliability. In contrast, Cy5.5 DBCO enables a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which is preferred when copper's potential cytotoxicity is a concern . However, the DBCO group adds significant molecular bulk (~350 Da) and hydrophobicity, which can alter the biophysical properties of the final conjugate. The smaller alkyne group on Cyanine5.5 alkyne chloride minimizes structural perturbation, preserving native biomolecule behavior .

Bioorthogonal chemistry Live-cell imaging Copper-free click chemistry

Optimal Application Scenarios for Cyanine5.5 Alkyne Chloride Based on Quantified Performance Advantages


In Vivo NIR Imaging of Deep-Seated Tissues and Organs

Leverage the 694 nm emission maximum of Cyanine5.5 alkyne chloride for non-invasive imaging of deep tissues in small animal models. This wavelength provides a 32 nm red shift compared to Cy5 alkyne, resulting in significantly reduced tissue autofluorescence and improved signal-to-background ratios . Ideal for tracking labeled cells, monitoring tumor progression, or assessing biodistribution of therapeutic nanoparticles in preclinical studies . The click chemistry handle ensures stable, site-specific conjugation to targeting ligands, antibodies, or peptides .

Site-Specific Bioconjugation for Advanced Molecular Probes

Utilize the bioorthogonal azide-alkyne cycloaddition (CuAAC) to create highly defined, homogeneous fluorescent conjugates . Unlike amine-reactive dyes like Cy5.5 NHS ester that label random lysine residues, Cyanine5.5 alkyne chloride enables precise attachment to a single, genetically encoded azide group or a chemically introduced azide handle on your biomolecule of interest (e.g., antibody, aptamer, or polymer) . This is critical for developing reproducible, well-characterized probes for applications like super-resolution microscopy, FRET-based assays, and targeted drug delivery, where conjugate heterogeneity can confound results .

High-Sensitivity Fluorescence Assays Requiring Maximal Brightness in the NIR

In assay formats where detection of low-abundance targets is paramount (e.g., ELISA, microarrays, or single-molecule fluorescence), the high extinction coefficient (250,000 M⁻¹cm⁻¹) of Cyanine5.5 alkyne chloride provides a quantifiable 7% brightness advantage over a comparable Alexa Fluor 680 alkyne . This enhanced photon output directly improves assay sensitivity and lowers limits of detection, enabling the quantification of biomarkers or nucleic acids at previously undetectable concentrations .

Functionalization of Nanoparticles and Biomaterials with Minimal Surface Perturbation

For researchers engineering fluorescent nanoparticles, liposomes, or hydrogels, the small alkyne handle on Cyanine5.5 alkyne chloride offers a key advantage over bulkier click reagents like Cy5.5 DBCO . The minimal structural footprint of the alkyne group reduces the risk of altering the nanoparticle's size, charge, or surface chemistry post-conjugation. This is essential for maintaining the intended in vivo circulation half-life, biodistribution, and cellular uptake mechanisms of the nanocarrier, ensuring that the labeled entity faithfully reports on the native behavior of the unlabeled construct .

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